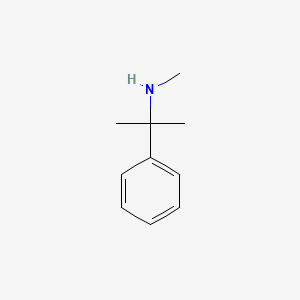

Methyl(2-phenylpropan-2-yl)amine

Description

Contextual Significance in Chemical and Biomedical Sciences

Methyl(2-phenylpropan-2-yl)amine, also known by its IUPAC name N,α,α-trimethylphenethylamine, belongs to the phenethylamine (B48288) class of compounds. ontosight.ai Its chemical structure is characterized by a phenethylamine backbone with a trimethyl substitution at the alpha carbon and nitrogen atoms, contributing to its distinct pharmacological profile. ontosight.ai The compound has the chemical formula C10H15N and a molecular weight of 149.23 g/mol . biosynth.com

In the realm of biomedical research, this compound has been investigated for its potential therapeutic effects. Studies have indicated its role as a norepinephrine-dopamine reuptake inhibitor (NDRI), which leads to increased levels of these neurotransmitters in the brain. ontosight.ai This mechanism of action is associated with stimulant effects. ontosight.ai Furthermore, research has suggested that it may possess anti-depressive properties and inhibitory effects on inflammatory diseases and circulatory system disorders. biosynth.com It has also been studied as a compound that inhibits the replication of viruses related to chronic kidney disease (CKD). biosynth.com The metabolism of this compound has been shown to produce malonic acid and benzylamine (B48309) derivatives, which are considered plasma biomarkers for the progression of CKD. biosynth.com

From a chemical synthesis perspective, the compound serves as a valuable building block. For instance, it is a key side chain in the structure of certain long-acting beta-2 agonist drugs, such as BI-167107, which are under investigation for the treatment of asthma and chronic obstructive pulmonary disease (COPD). google.com

Research Trajectories and Scholarly Contributions

The scientific exploration of this compound and its analogs has followed several key trajectories. A significant area of research has been the development of efficient synthetic methods. One described method involves the reaction of substituted benzyl (B1604629) halides with isobutyronitrile, followed by hydrolysis, Curtius rearrangement, and catalytic hydrogenation to yield 2-methyl-1-substituted phenyl-2-propanamine compounds. google.com Another plausible synthesis strategy involves the alkylation or reductive amination of 2-phenylpropan-2-amine with methyl iodide in the presence of a base like potassium carbonate. vulcanchem.com

In the field of medicinal chemistry, derivatives of similar structures, such as dimethylamine (B145610) (DMA) derivatives, have been a focus of research due to their diverse pharmacological activities. researchgate.net These activities include antimicrobial, antihistaminic, anticancer, and analgesic properties. researchgate.net The adaptability of the chemical structure allows for the targeting of various biological pathways, making these compounds promising candidates for drug development. researchgate.net

Furthermore, computational chemistry has played a role in understanding the properties of related compounds. In silico toxicity prediction and structural investigation using methods like Density Functional Theory (DFT) have been employed to analyze molecules such as 2-methyl-1-phenylpropan-2-amine. researchgate.net These computational approaches help in predicting the behavior and potential applications of new chemical entities. researchgate.net

Despite the research conducted, it is often noted that studies on specific compounds like N,N,alpha-Trimethylphenethylamine are limited, and further investigation is required to fully elucidate their pharmacological properties and potential therapeutic applications. ontosight.ai

Detailed Research Findings

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Synonyms | N,α,α-trimethylphenethylamine | ontosight.ai |

| CAS Number | 66896-49-9 | biosynth.com |

| Molecular Formula | C10H15N | biosynth.com |

| Molecular Weight | 149.23 g/mol | biosynth.com |

| Mechanism of Action | Norepinephrine-dopamine reuptake inhibitor (NDRI) | ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-phenylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-10(2,11-3)9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNAMUMXXCWVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Phenylpropan 2 Yl Amine and Its Analogues

Classical and Contemporary Synthetic Routes

The synthesis of Methyl(2-phenylpropan-2-yl)amine and its analogues can be achieved through several established and modern chemical transformations. These routes primarily involve the formation of the crucial carbon-nitrogen bond and the construction of the neopentyl-like phenylpropane framework.

Reductive Amination Strategies

Reductive amination stands as a cornerstone for the synthesis of amines, including the target compound. smolecule.com This method typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of N-methylated amines, this can occur in a stepwise or a direct fashion.

A common approach involves the reaction of 2-phenylpropan-2-one with methylamine, followed by reduction of the intermediate imine. Various reducing agents can be employed for this transformation, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being popular choices due to their selectivity for the imine over the ketone. smolecule.comyoutube.com The reaction conditions are generally mild, offering good yields. smolecule.com

More contemporary methods focus on direct reductive amination, where the ketone, amine, and reducing agent are combined in a single pot. Catalytic transfer hydrogenation, utilizing a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a transition metal catalyst such as a Cp*Ir complex, has been shown to be effective for the direct reductive amination of ketones to primary amines. organic-chemistry.org This approach can be adapted for the synthesis of secondary amines by using the appropriate primary amine as the nitrogen source.

Table 1: Reductive Amination Strategies for Amine Synthesis

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| 2-Phenylpropan-2-one | Methylamine, Sodium Cyanoborohydride | This compound | Stepwise process, good selectivity. |

| Ketones/Aldehydes | Amines, Pd/C, Triethylsilane | Secondary and Tertiary Amines | Occurs in nanomicelles in water, mild conditions. organic-chemistry.org |

| Ketones | Ammonium Formate, Cp*Ir complexes | Primary Amines | Direct reductive amination under transfer hydrogenation conditions. organic-chemistry.org |

Alkylation Approaches for Amine Synthesis

The N-alkylation of a primary amine is another fundamental route to secondary amines like this compound. This involves the reaction of 2-phenylpropan-2-amine with a methylating agent. Common methylating agents include methyl iodide or dimethyl sulfate (B86663). However, these classical methods can suffer from over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.

To circumvent this, modern catalytic approaches have been developed. For instance, manganese pincer complexes have been utilized to catalyze the N-alkylation of amines with alcohols. nih.gov This method allows for the selective N-methylation of various amines using methanol (B129727) under relatively mild conditions. nih.gov Such catalytic systems offer high chemoselectivity and tolerate a range of functional groups. nih.gov

Novel and Optimized Reaction Pathways

Another innovative strategy employs a Grignard reaction. The reaction of methylmagnesium iodide with benzyl (B1604629) cyanide can lead to an imine intermediate, which upon hydrolysis and subsequent reductive amination, can yield the target amine framework. smolecule.com

Stereoselective Synthesis and Enantiopurity

The creation of stereocenters with high enantiopurity is a significant challenge in modern organic synthesis. For analogues of this compound that possess a chiral center, stereoselective methods are crucial.

Biocatalytic Approaches (e.g., Transaminase-Mediated Synthesis)

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure amines. Transaminases (TAs) are particularly effective for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netuniovi.es These enzymes can transfer an amino group from an amine donor, such as isopropylamine (B41738) or D-alanine, to a ketone with high stereoselectivity. uniovi.es

For the synthesis of chiral 1-arylpropan-2-amines, a chemoenzymatic approach combining a Wacker-Tsuji oxidation of allylbenzenes to the corresponding 1-arylpropan-2-ones, followed by a transaminase-catalyzed biotransamination, has been successfully demonstrated. uniovi.es This method has yielded a series of optically active 1-arylpropan-2-amines with excellent enantiomeric excess (>99%). uniovi.es The performance of these biocatalysts is often influenced by reaction parameters such as temperature and pH. researchgate.net

Table 2: Biocatalytic Synthesis of Chiral Amines

| Enzyme Type | Substrate | Product | Key Features |

|---|---|---|---|

| Transaminase (TA) | Prochiral Ketones | Chiral Amines | High enantioselectivity, environmentally friendly. researchgate.netuniovi.es |

| (R)-Transaminase | 1-(3-methylphenyl)ethan-1-one | (1R)-(3-methylphenyl)ethan-1-amine | High conversion (up to 99.22%) and enantiomeric excess (≥ 98.5%). researchgate.net |

Chiral Auxiliaries and Ligand-Controlled Methods

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. Pseudoephedrine has been widely used as a chiral auxiliary in diastereoselective alkylation reactions to produce enantiomerically enriched compounds. nih.govharvard.edu However, due to its association with illicit substance synthesis, alternatives like pseudoephenamine have been developed. nih.govharvard.edu Pseudoephenamine has shown remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov

Another approach involves the use of N-tert-butanesulfinyl imines. walisongo.ac.id The condensation of these chiral sulfinamides with aldehydes or ketones forms N-sulfinyl imines, which can then undergo diastereoselective addition of organometallic reagents to produce chiral amines with high stereoselectivity. walisongo.ac.id This method is advantageous due to the mild reaction conditions and the commercial availability of the chiral auxiliary. walisongo.ac.id

Asymmetric Synthesis and Resolution Techniques

The generation of single-enantiomer chiral amines is a critical endeavor in pharmaceutical and chemical synthesis. For compounds like this compound, two primary strategies are employed: direct asymmetric synthesis, which creates a specific enantiomer, and the resolution of a racemic mixture, which separates pre-existing enantiomers.

Asymmetric Synthesis via Biocatalysis

Biocatalysis, particularly using enzymes like transaminases (TAs), presents an effective and environmentally favorable alternative to traditional chemical catalysis for producing chiral amines. researchgate.net These enzymes can catalyze the asymmetric amination of a prochiral ketone, yielding a highly enantiopure amine. For instance, in the synthesis of structurally related chiral amines, ω-transaminases have demonstrated high conversion rates and excellent enantiomeric excess. The process involves the transfer of an amino group from a donor substrate to a ketone acceptor. nih.gov

Key advantages of using transaminases include high selectivity, mild reaction conditions, and reduced environmental impact. researchgate.net The optimization of reaction parameters such as pH, temperature, and substrate concentration is crucial for maximizing the enzyme's catalytic efficiency and the stereoselectivity of the reaction. nih.gov

Resolution of Racemic Mixtures

A well-established method for separating the enantiomers of a racemic amine is through chemical resolution. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, often referred to as a resolving agent. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts.

Because diastereomers possess different physical properties, they can be separated by conventional methods such as fractional crystallization. libretexts.org For example, a racemic mixture of a compound like 1-phenyl-2-propanamine can be resolved by reacting it with (+)-tartaric acid. This creates two diastereomeric salts: (R)-amine-(R,R)-tartrate and (S)-amine-(R,R)-tartrate. These salts can be separated based on differences in their solubility. Once separated, the individual diastereomeric salt is treated with a base to regenerate the pure enantiomer of the amine. libretexts.org

Process Optimization and Scalability Considerations

The transition from a laboratory-scale synthesis to industrial production requires rigorous process optimization to ensure efficiency, safety, and economic viability. Key considerations include maximizing product yield, minimizing waste, and developing scalable synthetic protocols.

Optimizing reaction conditions is fundamental to enhancing yield and reducing the formation of unwanted byproducts. In biocatalytic processes, such as the transaminase-mediated synthesis of chiral amines, several factors significantly influence the outcome.

Enzyme and Substrate Loading: The concentrations of both the enzyme and the substrate must be carefully balanced. In a study on a related amine, optimizing the substrate loading to 50 g/L and the enzyme loading to 10% was critical in achieving a conversion rate of over 99%. researchgate.net

Temperature and pH: Enzymes operate optimally within specific temperature and pH ranges. For the transaminase ATA-025, the ideal temperature was found to be 45°C, with a notable decrease in performance above 50°C or below 40°C. researchgate.net The optimal pH was determined to be 8.0. researchgate.net Deviation from these optimal conditions can lead to reduced enzyme activity and lower yields.

Co-solvents: The choice of co-solvent can dramatically affect reaction conversion and yield. For example, using dimethylsulfoxide (DMSO) as a co-solvent resulted in a 78% conversion rate, whereas N,N-dimethylformamide led to a much lower conversion of 30%. researchgate.net

The following table illustrates the impact of various parameters on the enzymatic synthesis of a chiral amine analogue, demonstrating the principles of yield optimization.

| Parameter | Condition | Conversion Rate (%) | Yield (%) |

| Temperature | 40°C | Lower conversion | Lower yield |

| 45°C | 99.02 ± 2.61 | 76.85 ± 1.01 | |

| 50°C | Reduced conversion | Reduced yield | |

| pH | 7.0 | Sub-optimal | Sub-optimal |

| 8.0 | 99.02 ± 2.61 | 76.85 ± 1.01 | |

| Co-Solvent | Dimethylsulfoxide (DMSO) | 78 ± 2.75 | 59.76 ± 1.15 |

| N,N-Dimethylformamide | 30 ± 2.21 | 23.52 ± 0.81 | |

| Control (No Co-solvent) | 16 ± 0.65 | 12.42 ± 0.21 |

This table is based on data from the synthesis of (1R)-(3-methylphenyl)ethan-1-amine using the transaminase ATA-025 and is presented to illustrate optimization principles. researchgate.net

Furthermore, enzyme immobilization, where the enzyme is fixed onto a solid support, can enhance stability and allow for easier separation from the reaction mixture, enabling reuse over multiple cycles and minimizing byproducts. nih.gov

Continuous flow chemistry offers a modern, scalable, and often more efficient alternative to traditional batch processing for the synthesis of chemical compounds. In a continuous flow setup, reactants are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov

This methodology is particularly advantageous for pharmaceutical manufacturing as it can lead to higher yields, improved safety for hazardous reactions, and greater consistency in product quality. nih.govdoi.org For example, the automated optimization of a two-step continuous flow process for paracetamol synthesis demonstrated that high yields (>85%) could be consistently achieved. nih.gov

In a different continuous flow synthesis, that of a key intermediate for Vitamin B1, the effects of temperature and residence time on reaction conversion and yield were systematically studied. doi.org

| Residence Time (min) | Temperature (°C) | Conversion (%) | Yield (%) |

| 30 | 10 | 90 | / |

| 30 | 25 | 92 | 78 |

| 20 | 20 | 85 | 72 |

| 60 | 10 | 91 | 62 |

This table is based on data from the continuous flow synthesis of 2-(dimethylaminomethylidene)propanedinitrile and illustrates the relationship between process parameters and reaction outcome. doi.org

Mechanistic Investigations of Methyl 2 Phenylpropan 2 Yl Amine in Biological Systems

Interaction with Monoamine Neurotransmitter Systems

The reuptake of monoamine neurotransmitters—dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506)—is a critical process in regulating synaptic neurotransmission. This process is mediated by specific transporter proteins: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The interaction of novel compounds with these transporters is a key area of research for understanding their potential pharmacological effects.

No specific studies detailing the binding affinity (Ki) or inhibition concentration (IC50) of Methyl(2-phenylpropan-2-yl)amine at the dopamine transporter were identified in the searched literature. Research in this area would typically involve radioligand binding assays and functional uptake inhibition assays in either isolated transporter preparations or in animal models to determine the compound's potency and efficacy at DAT.

Similarly, there is a lack of available data on the interaction between this compound and the norepinephrine transporter. Characterization would require in vitro binding and uptake assays to quantify its affinity and inhibitory effects on NET, as well as potential in vivo studies to observe its effects on noradrenergic signaling.

The interaction of this compound with the serotonin transporter has not been described in the available scientific literature. To understand its serotonergic activity, studies would be necessary to measure its binding affinity and functional inhibition of SERT.

Receptor and Enzyme Binding Modulations

Beyond transporters, the direct interaction of a compound with neurotransmitter receptors and enzymes is crucial for a complete understanding of its pharmacological profile.

There is no available information on the binding or functional modulation of this compound at other significant central nervous system receptors, such as the cannabinoid receptors (CB1 and CB2). Investigation into a compound's broader receptor interaction profile is necessary to identify any additional mechanisms of action.

Enzyme Inhibition and Modulation Studies (e.g., MAO-B)

Monoamine oxidase B (MAO-B) is a significant enzyme in neuroscience research, primarily for its role in the degradation of neurotransmitters. Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases. nih.gov However, a thorough review of scientific literature reveals a lack of specific studies investigating the inhibitory or modulatory effects of this compound on MAO-B.

While structurally related compounds may exhibit such activity, there is no direct evidence or published data to suggest that this compound is an inhibitor of MAO-B. Consequently, key parameters such as the half-maximal inhibitory concentration (IC50) or the enzyme-inhibitor dissociation constant (Ki) for this compound against MAO-B are not available.

Table 1: Enzyme Inhibition Data for this compound

| Enzyme | Compound | IC50 | Ki | Nature of Inhibition |

| MAO-B | This compound | Data not available | Data not available | Data not available |

Intracellular Signaling Pathway Modulation

MAPK and PKC Activation Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C (PKC) signaling pathways are crucial for regulating a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. mdpi.comnih.gov Modulation of these pathways by chemical compounds can have significant physiological effects.

A comprehensive search of scientific databases indicates that there are no specific research findings on the modulation of the MAPK or PKC activation pathways by this compound. The potential for this compound to activate or inhibit these signaling cascades has not been reported in the available literature.

Table 2: Modulation of Intracellular Signaling Pathways by this compound

| Pathway | Compound | Effect (Activation/Inhibition) | Key Molecular Targets |

| MAPK | This compound | Data not available | Data not available |

| PKC | This compound | Data not available | Data not available |

Regulation of Protein Precursor Processing (e.g., Amyloid-beta protein precursor)

The processing of the amyloid-beta protein precursor (APP) is a key event in the pathogenesis of Alzheimer's disease. nih.gov The regulation of APP processing by small molecules is an area of intense research.

There is currently no scientific literature available that describes the effects of this compound on the regulation of amyloid-beta protein precursor processing. Studies detailing its impact on the secretases that cleave APP or on the generation of amyloid-beta peptides have not been published.

Table 3: Regulation of Amyloid-beta Protein Precursor Processing by this compound

| Compound | Effect on APP Processing | Impact on Secretase Activity |

| This compound | Data not available | Data not available |

Based on a thorough review of the available scientific literature, there is a notable absence of research on the mechanistic investigations of this compound in biological systems, specifically concerning its effects on MAO-B, the MAPK and PKC signaling pathways, and the processing of the amyloid-beta protein precursor. Future research is required to elucidate the potential biological activities of this compound.

Metabolic Pathways and Pharmacokinetic Insights in Pre Clinical Models

Phase II Biotransformation Pathways (In Vitro/Animal Models)

Following Phase I reactions, the modified metabolites of Methyl(2-phenylpropan-2-yl)amine can undergo Phase II conjugation reactions. drughunter.com These reactions further increase the water solubility of the metabolites, facilitating their elimination from the body. drughunter.com

The primary Phase II pathways for the hydroxylated metabolites of this compound are sulfation and glucuronidation. drughunter.com In glucuronidation, UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group of the phenolic metabolites. drughunter.com Sulfotransferases (SULTs) mediate the conjugation of a sulfonate group to these hydroxylated metabolites. drughunter.com These conjugation reactions result in highly polar glucuronide and sulfate (B86663) conjugates that are readily excreted in the urine.

Comparative Metabolism Across Animal Species and In Vitro Systems

The metabolism of phenethylamine (B48288) derivatives can exhibit significant variability across different animal species. In rats, for instance, N-oxidation is a prominent pathway for phentermine, while in humans, p-hydroxylation is more dominant. drugbank.comjaper.in Such species differences are critical to consider when extrapolating pre-clinical animal data to predict human metabolism.

Data from these comparative studies are essential for selecting the most appropriate animal model for further toxicological and pharmacokinetic testing, ultimately aiding in the prediction of the compound's behavior in humans.

Interactive Data Table: Key Metabolic Pathways and Enzymes

| Metabolic Phase | Reaction Type | Key Enzymes | Resulting Metabolite(s) |

| Phase I | Aromatic Hydroxylation | CYP3A4, CYP2C19 | p-Hydroxy-methyl(2-phenylpropan-2-yl)amine |

| Phase I | N-Demethylation | CYP Isoforms | Phentermine |

| Phase I | N-Oxidation | CYP Isoforms | N-Oxide of this compound |

| Phase II | Glucuronidation | UGTs | Glucuronide conjugates of hydroxylated metabolites |

| Phase II | Sulfation | SULTs | Sulfate conjugates of hydroxylated metabolites |

Interactive Data Table: Comparative Metabolite Formation in Pre-clinical Models

| Species/System | Primary Phase I Pathway | Notable Metabolites |

| Rat (in vivo) | N-Oxidation, Aromatic Hydroxylation | N-Oxide derivatives, Hydroxylated metabolites |

| Mouse (in vivo) | Aromatic Hydroxylation | Hydroxylated metabolites |

| Human Liver Microsomes | Aromatic Hydroxylation | p-Hydroxy-phentermine |

Predictive Value of Animal Models for Metabolic Elucidation

Animal models are a cornerstone in the preclinical evaluation of new chemical entities, providing essential data on metabolic pathways before human trials. The primary goal of using these models is to predict the metabolic profile of a compound in humans. However, a significant challenge in drug development is selecting the most appropriate animal species to serve as a model for human metabolism. nih.gov

The predictive value of any given animal model is contingent on the similarities in its metabolic machinery to that of humans. Studies comparing the hepatic drug metabolism characteristics of humans with various experimental animal species, such as mice, monkeys, minipigs, dogs, and rats, have been conducted to determine the most suitable models. nih.gov For instance, research has indicated that the profile of cytochrome P450 (CYP) enzyme activities in mice most closely resembles that of humans, followed by monkeys, minipigs, and dogs, with rats showing the most significant divergence. nih.gov This suggests that for compounds metabolized by CYP enzymes, rats may not be the most appropriate model to predict human metabolic patterns. nih.gov

The reliability of animal models in predicting human toxicology and pharmacokinetics is a subject of ongoing research. While positive toxicity findings in species like rabbits, mice, and rats are often indicative of potential human toxicity, the absence of toxicity in animal tests provides limited insight into whether a compound will be non-toxic in humans. limav.org This highlights the complexities and limitations of extrapolating data from animal models to human outcomes.

Interspecies Differences in Enzyme Activities

Significant interspecies differences exist in the activity and substrate specificity of metabolic enzymes, which can lead to variations in the metabolic pathways of a compound. These differences are a critical consideration when extrapolating preclinical data to humans. The cytochrome P450 (CYP) superfamily of enzymes, which plays a central role in the metabolism of many xenobiotics, exhibits considerable variability across species. nih.gov

For example, studies on the N-demethylation of N-methyl-2-phenethylamines in rat liver microsomes have shown that the number of active enzymes and their affinities can differ based on the specific substrate and whether the animals were pretreated with enzyme inducers like phenobarbital (B1680315). nih.gov In control rat microsomes, N-demethylation of some N-methyl-2-phenethylamines appears to be carried out by a single enzyme, whereas for others, multiple enzymes are involved. nih.gov Following phenobarbital pretreatment, multiple enzyme systems with different affinities for the substrates become active. nih.gov

Furthermore, the concentration of a substrate at the active site of these microsomal enzymes is influenced by its lipid solubility, a factor that can also vary between species. nih.gov The widest interindividual variability in enzyme activity has been observed in CYP3A-mediated reactions in both human and monkey liver microsomes. nih.gov Such variations underscore the importance of careful selection of animal models and the need to characterize the specific enzymes involved in the metabolism of a compound like this compound to accurately predict its metabolic fate in humans. The metabolism of related phenethylamines is known to be influenced by monoamine oxidases (MAO), with MAO-B preferentially metabolizing compounds like N-methylphenethylamine. wikipedia.org

Metabolite Identification and Characterization

The biotransformation of this compound results in the formation of various metabolites. The identification and characterization of these metabolites are crucial for understanding the compound's metabolic pathways and potential biological activities. For this compound, metabolic processes lead to the production of malonic acid and benzylamine (B48309) derivatives. biosynth.com The metabolism of structurally related amphetamines can involve aromatic hydroxylation, aliphatic hydroxylation, and N-dealkylation, which can produce active metabolites. pharmacompass.com Other pathways, such as deamination followed by side-chain oxidation, typically result in inactive derivatives. pharmacompass.com

The table below details the identified metabolites of this compound.

| Metabolite Name | Chemical Formula | Molecular Weight ( g/mol ) | Class |

| Malonic Acid | C₃H₄O₄ | 104.06 | Dicarboxylic Acid |

| Benzylamine | C₇H₉N | 107.15 | Amine |

Advanced Analytical Methodologies for Research Applications

Chromatographic and Spectrometric Techniques

Chromatography coupled with mass spectrometry forms the cornerstone of analytical strategies for amphetamine-type substances, including Methyl(2-phenylpropan-2-yl)amine. These hyphenated techniques offer robust separation and definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for the analysis of volatile and thermally stable compounds. iu.edu For primary amines like the parent compound of this compound, 2-phenylpropan-2-amine, direct analysis can be challenging due to issues like peak asymmetry and band broadening. iu.edu To overcome these limitations and enhance chromatographic performance, derivatization is commonly employed. iu.eduresearchgate.net This process involves replacing a labile hydrogen on the amine's functional group with a more stable one, which increases volatility and thermal stability. iu.eduresearchgate.net

Derivatization is a widely used strategy to improve the suitability of molecules for GC-MS analysis. iu.edu The introduction of protective groups can significantly improve volatility, chromatographic mobility, and chemical stability. researchgate.net Common derivatization approaches for primary and secondary amines include acylation and silylation. iu.eduresearchgate.net For example, agents like Trifluoroacetic anhydride (B1165640) (TFAA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) have been effectively used for the derivatization of primary amines such as amphetamine. iu.edu The resulting derivatives exhibit markedly improved chromatographic behavior. iu.edu While some primary amines can be detected without derivatization, the process generally leads to better analytical results. iu.edu

Table 1: Common Derivatizing Agents for GC-MS Analysis of Primary Amines

| Derivatization Agent | Abbreviation | Reaction Type | Target Functional Group | Reference |

|---|---|---|---|---|

| Trifluoroacetic anhydride | TFAA | Acylation | Primary and Secondary Amines | iu.edu |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silylation | Primary Amines | iu.edu |

| N-methyl-bis(trifluoroacetamide) | MBTFA | Acylation | Primary Amines | iu.edu |

| Heptafluorobutyric anhydride | HFBA | Acylation | Primary and Secondary Amines | nih.gov |

| Isobutyl chloroformate | IBCF | Carbamate formation | Amines | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced variants like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are indispensable for analyzing non-volatile or thermally labile compounds. nih.gov These methods are frequently applied in pharmacokinetic and biodistribution studies of novel drug prototypes. nih.gov For instance, a validated LC-QTOF/MS method was developed for a new N-phenylpiperazine derivative, demonstrating its applicability to complex biological matrices like plasma and tissue homogenates. nih.gov

Sample preparation for LC-MS analysis often involves protein precipitation with a solvent like acetonitrile. nih.gov The validation of such methods typically ensures linearity over a specific dynamic range, with correlation coefficients (r²) greater than 0.99. nih.gov High-resolution mass spectrometry, such as LC-QTOF-MS, provides sensitive detection, with lower limits of quantification (LLOQ) often in the low ng/mL range (e.g., 10.0 ng/mL). nih.gov Tandem mass spectrometry (LC-MS/MS), including triple quadrupole (TQ-MS) systems, offers excellent selectivity and sensitivity for quantifying trace levels of compounds in complex mixtures. researchgate.net

Table 2: Example Parameters for a Bioanalytical LC-QTOF/MS Method

| Parameter | Finding/Value | Reference |

|---|---|---|

| Instrumentation | Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) | nih.gov |

| Sample Preparation | Protein Precipitation (e.g., with acetonitrile) | nih.gov |

| Linearity (r²) | > 0.99 | nih.gov |

| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL | nih.gov |

| Application | Pharmacokinetic and biodistribution studies in plasma and tissues (brain, heart, liver, kidneys) | nih.gov |

Chiral Separation Techniques

Since this compound possesses a chiral center, distinguishing between its enantiomers is crucial, as different stereoisomers can exhibit varied biological activities. csfarmacie.cz

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a dominant technique for resolving enantiomers. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are widely recognized for their broad applicability in separating a diverse range of chiral compounds. yakhak.orgwindows.net

The choice of CSP and the composition of the mobile phase are critical factors that influence enantioselectivity. yakhak.org For the separation of chiral amines, columns like Chiralpak® and Chiralcel® are often employed. yakhak.orgnih.gov The mobile phase typically consists of a mixture of a nonpolar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. nih.gov The separation mechanism involves differential interactions (e.g., hydrogen bonding, π-π interactions, steric repulsion) between the enantiomers and the chiral selector of the CSP. csfarmacie.cz Coated-type CSPs have sometimes shown better enantiomeric separation compared to covalently bonded types for the same chiral selector. yakhak.org

Table 3: Examples of Chiral Stationary Phases for Amine Separation

| CSP Type | Chiral Selector Example | Typical Mobile Phase | Reference |

|---|---|---|---|

| Polysaccharide (Cellulose-based) | Cellulose tris(3,5-dimethylphenylcarbamate) | n-hexane/isopropanol/diethylamine | windows.netnih.gov |

| Polysaccharide (Amylose-based) | Amylose tris(3,5-dimethylphenylcarbamate) | methyl-tert-butyl ether/ethyl acetate/ethanol/diethylamine | nih.gov |

| Macrocyclic Antibiotic | Glycopeptides (e.g., Teicoplanin, Vancomycin) | Reversed-phase, Normal-phase, or Polar Organic modes | csfarmacie.cz |

| Pirkle-type | (R)-1-phenyl-2-(4-methylphenyl)ethylamine amide derivative | Hexane-dichloromethane-ethanol | nih.gov |

An alternative to using CSPs is the "indirect" method, which involves chiral derivatization. nih.govyoutube.com This strategy entails reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. youtube.comyoutube.com These diastereomers have different physical properties and can be separated on a conventional, non-chiral (achiral) chromatographic column. nih.govyoutube.com

This approach offers several advantages, including potentially lower costs, a wider choice of detectors, and often enhanced detection sensitivity. nih.gov A variety of CDAs are available for primary and secondary amines. For example, o-phthaldialdehyde (OPA) in the presence of a chiral thiol, or reagents like (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester and (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), can be used. nih.gov The selection of the CDA is critical for successful separation and detection. nih.gov

Table 4: Chiral Derivatizing Agents (CDAs) for Amine Enantioseparation

| Chiral Derivatizing Agent (CDA) | Target Analyte Group | Principle | Reference |

|---|---|---|---|

| o-Phthaldialdehyde (OPA) / N-acetyl-L-cysteine (NAC) | Primary amines | Forms fluorescent diastereomeric isoindoles | nih.gov |

| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Forms fluorescent diastereomeric carbamates | nih.gov |

| N-(Perfluoroalkylcarbonyl)‐l‐proline succinimidyl ester | Primary amines | Forms diastereomeric amides with fluorous tags for selective retention | researchgate.net |

| Diacetyl-L-tartaric anhydride | Primary and secondary amines | Forms diastereomeric amides | nih.gov |

Structural Elucidation Techniques for Novel Analogues and Metabolites

Mass spectrometry, particularly when coupled with chromatographic separation, is a powerful tool for the structural elucidation of unknown compounds, such as novel synthetic analogues or metabolites of this compound. nih.govresearchgate.net Analysis of the fragmentation patterns produced by techniques like electron ionization (EI) in GC-MS or collision-induced dissociation (CID) in LC-MS/MS provides critical information for identifying molecular structures. iu.eduresearchgate.net

For example, in the analysis of illicit drug synthesis products, GC-MS has been used to identify impurities like bis(1-phenylpropan-2-yl)amine by matching their fragmentation patterns to known spectra. researchgate.net High-resolution mass spectrometry, such as LC-QTOF-MS, can provide accurate mass measurements of both the parent ion and its fragment ions, which allows for the determination of elemental compositions. nih.gov The mass fragmentation spectrum can reveal characteristic metabolic pathways; for instance, the presence of a metabolite with an increased mass might indicate a hydroxylation reaction, a common metabolic route for many xenobiotics. nih.gov These techniques are crucial for identifying previously uncharacterized analogues and understanding the biotransformation of the parent compound. nih.gov

Structure Activity Relationships Sar and Molecular Design

Correlative Analysis of Structural Modifications and Biological Activity

Systematic modifications of the Methyl(2-phenylpropan-2-yl)amine scaffold have provided insights into the structural requirements for its biological activity. The presence and substitution pattern of the phenyl ring, the nature of the alkyl groups on the alpha-carbon, and the degree of N-alkylation on the amine have all been shown to influence its pharmacological effects.

For instance, in the broader class of phenethylamines, substitution on the phenyl ring can dramatically alter receptor affinity and selectivity. While specific data for this compound is limited, general SAR principles for phenethylamines suggest that substitutions at the para-position of the phenyl ring can modulate activity. For example, the introduction of a methyl group at this position in related compounds has been shown to affect potency.

The gem-dimethyl group at the alpha-carbon is a defining feature of this compound. This structural motif significantly increases steric bulk around the alpha-carbon compared to its isomer, methamphetamine. This steric hindrance can influence the interaction with molecular targets, potentially reducing its affinity for certain receptors or transporters.

N-methylation is another critical determinant of activity. In many phenethylamines, N-methylation can enhance lipid solubility and alter metabolic pathways, thereby affecting the compound's pharmacokinetic and pharmacodynamic profile.

Table 1: Correlative Analysis of Structural Modifications on Phenethylamine (B48288) Derivatives

| Modification | Structural Change | General Effect on Biological Activity |

| Phenyl Ring Substitution | Addition of substituents (e.g., methyl, methoxy, halogen) at various positions. | Can modulate receptor affinity, selectivity, and potency. |

| Alpha-Carbon Alkylation | Introduction of one or two methyl groups. | Increases steric hindrance, potentially altering receptor binding and metabolic stability. |

| N-Alkylation | Addition of a methyl group to the amine. | Can enhance lipophilicity and modify metabolic pathways. |

This table is based on general principles of phenethylamine SAR and provides a framework for understanding the potential effects of structural modifications on this compound.

Stereochemical Influence on Pharmacological Profiles

While this compound itself does not possess a chiral center at the alpha-carbon due to the gem-dimethyl substitution, the principles of stereochemistry are paramount in the broader context of phenethylamines and are essential for understanding the pharmacological profiles of closely related chiral analogues.

In phenethylamines with a single methyl group at the alpha-carbon, such as amphetamine and methamphetamine, the stereochemistry at this position gives rise to (S)- and (R)-enantiomers. These enantiomers often exhibit distinct pharmacological and toxicological properties. For example, (S)-methamphetamine is a potent central nervous system stimulant, while the (R)-enantiomer has weaker central and more pronounced peripheral effects.

This stereoselectivity arises from the three-dimensional arrangement of the molecule, which dictates how it interacts with chiral biological targets like receptors and enzymes. The differential binding affinities of enantiomers to their targets can lead to significant differences in their potency, efficacy, and side-effect profiles.

Although this compound is achiral at the alpha-position, the introduction of chirality at other positions in the molecule, or the study of chiral analogues, would be a critical area of investigation to fully characterize its potential pharmacological space.

Table 2: Influence of Stereochemistry on the Pharmacological Profile of Related Phenethylamines

| Compound | Enantiomer | Primary Pharmacological Effect |

| Methamphetamine | (S)-enantiomer | Potent CNS stimulant |

| Methamphetamine | (R)-enantiomer | Weaker central stimulant, more peripheral activity |

This table illustrates the importance of stereochemistry in determining the pharmacological properties of structurally related phenethylamine compounds.

Rational Design of Analogues for Targeted Research Objectives

The rational design of analogues of this compound is guided by the established SAR principles of phenethylamines. The goal of such design is to create novel molecules with improved potency, selectivity, or altered pharmacokinetic properties for specific research applications.

One approach to analogue design involves the systematic modification of the phenyl ring. The introduction of various substituents, such as halogens, alkyl, or alkoxy groups, at different positions on the ring can be explored to probe the steric and electronic requirements of its biological targets.

Another strategy focuses on modifying the N-substituent. Replacing the N-methyl group with larger alkyl groups or other functional moieties can influence the compound's interaction with its targets and its metabolic fate.

Computational modeling and molecular docking studies can be employed to predict how newly designed analogues will bind to specific receptors or enzymes. These in silico methods can help prioritize the synthesis of compounds with the highest likelihood of desired activity, thereby streamlining the drug discovery and development process.

The synthesis and biological evaluation of a library of analogues based on these design principles would be instrumental in mapping the SAR of this compound and identifying lead compounds for further investigation.

Computational Chemistry and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the protein or receptor), forming a stable complex. mdpi.com This modeling helps in understanding the binding mechanism and affinity between a ligand and its target protein. The binding affinity is often expressed as a binding energy score, typically in kcal/mol, where a more negative value indicates a stronger interaction. jbcpm.com

While specific docking studies on Methyl(2-phenylpropan-2-yl)amine are not extensively detailed in publicly available literature, research on analogous and derivative structures provides insight into the potential interactions. For instance, computational studies on derivatives are common. In one such study, an amide derivative of a related cinnamic acid was docked against several protein targets associated with Parkinson's disease. mdpi.com The results showed preferential binding to specific enzymes, highlighting the utility of this method in identifying potential therapeutic targets. mdpi.com

The process involves preparing the 3D structures of both the ligand and the protein, often obtained from databases like PubChem or generated using specialized software. jbcpm.com Docking simulations then explore various possible binding poses, and scoring functions are used to rank them. jbcpm.comresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Table 1: Example of Molecular Docking Scores for a Related Amide Derivative Against Parkinson's Disease Targets This table presents data for (E)-N-(2-methylcinnamoyl)-amantadine, a derivative of a related compound, to illustrate the application of molecular docking.

| Target Protein | PDB ID | Docking Score (kcal/mol) |

| Monoamine oxidase B (MAO-B) | 2C65 | -8.0 |

| Catechol-O-methyltransferase (COMT) | 1H1D | -7.5 |

| A2a adenosine (B11128) receptor (A₂ₐAR) | 3EML | -6.9 |

| N-methyl-D-aspartate (NMDA) receptor | 7SAD | -6.8 |

| Source: Adapted from research on (E)-N-(2-methylcinnamoyl)-amantadine. mdpi.com |

Density Functional Theory (DFT) Applications in Structural Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms and molecules. It is a vital tool for analyzing the structural and vibrational properties of compounds like this compound.

DFT applications are used to obtain the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. researchgate.net A common approach involves using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to perform the calculations. researchgate.net The results of these calculations are fundamental for further computational studies.

Beyond structural optimization, DFT is employed for:

Vibrational Analysis: Calculating theoretical vibrational frequencies, which can be compared with experimental data from Fourier Transform Infrared (FTIR) and Raman spectroscopy to confirm the molecular structure. researchgate.net

Electronic Properties: Determining electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Charge Distribution: Analyzing the distribution of electronic charge within the molecule through methods like Natural Bond Orbital (NBO) analysis, which helps in understanding reactivity and intermolecular interactions. researchgate.net

Table 2: Application of DFT in Molecular Analysis

| DFT Application | Property Determined | Significance |

| Geometry Optimization | Lowest energy 3D structure | Provides the most stable conformation for further studies. researchgate.net |

| Vibrational Frequency Calculation | Theoretical IR and Raman spectra | Aids in structural confirmation by matching with experimental spectra. researchgate.net |

| NBO Analysis | Atomic charges, charge transfer | Elucidates intra- and intermolecular interactions. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological activities. researchgate.net For phentermine and its derivatives, QSAR studies help to identify the key molecular features that influence their efficacy. nih.govnih.gov

The development of a QSAR model involves several steps:

Data Set Collection: A series of structurally related compounds with measured biological activity is assembled. nih.gov

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include constitutional, topological, physicochemical, and quantum-chemical parameters. nih.gov

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. researchgate.netmdpi.com

Studies on related classes of compounds have shown that descriptors such as lipophilicity, molecular volume, and specific energy parameters can have a significant effect on biological activity. researchgate.netresearchgate.net For example, a QSAR analysis might reveal that antioxidant activity increases as lipophilicity and molecular volume decrease. researchgate.netresearchgate.net These models serve as a theoretical basis for designing new, more potent molecules by optimizing the identified structural features. researchgate.net

Table 3: Common Molecular Descriptors Used in QSAR Studies and Their Potential Influence

| Descriptor Category | Example Descriptor | Potential Influence on Biological Activity |

| Physicochemical | Lipophilicity (logP) | Affects membrane permeability and transport to target sites. researchgate.net |

| Geometrical | Molecular Volume/Area | Can influence how well a molecule fits into a receptor's binding pocket. researchgate.netresearchgate.net |

| Electronic | Dipole Moment | Relates to the polarity of the molecule and its interaction with polar environments. researchgate.netresearchgate.net |

| Quantum-Chemical | HOMO/LUMO Energies | Can be related to the molecule's reactivity and stability. researchgate.net |

In Silico Approaches for Predicting Biological Properties

In silico methods encompass a wide range of computational tools used to predict the biological properties of a molecule, including its pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) and potential toxicity (ADMET). These predictions are crucial in the early stages of drug discovery to filter out candidates with unfavorable properties.

For compounds like this compound, in silico tools can provide valuable preliminary data. For example, Lipinski's Rule of Five is a widely used guideline to assess the druglikeness and potential oral bioavailability of a compound. researchgate.net It evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Furthermore, specialized software can predict potential toxicity. The Protox-II server, for instance, can predict various toxicity endpoints and assign an LD₅₀ toxicity class. researchgate.net Such predictions help in prioritizing less toxic compounds for further experimental investigation. researchgate.net These computational approaches allow for the rapid screening of virtual libraries of compounds, saving resources and accelerating the discovery of promising new therapeutic agents. researchgate.net

Table 4: In Silico Prediction of Druglikeness using Lipinski's Criteria

| Property | Rule | Significance |

| Molecular Weight | ≤ 500 g/mol | Influences size and diffusion characteristics. |

| LogP (Lipophilicity) | ≤ 5 | Affects solubility and membrane permeability. |

| H-bond Donors | ≤ 5 | Influences binding and solubility. |

| H-bond Acceptors | ≤ 10 | Influences binding and solubility. |

| Source: Based on Lipinski's Rule of Five. researchgate.net |

Derivatives and Analogues: Synthesis and Research Applications

Design and Synthesis of Propargylamine-Containing Derivatives

The introduction of a propargylamine moiety to the Methyl(2-phenylpropan-2-yl)amine scaffold is a key strategy in medicinal chemistry to generate compounds with unique pharmacological profiles. The synthesis of propargylamine derivatives often involves multicomponent reactions, such as the A³ coupling reaction, which combines an aldehyde, an amine, and an alkyne. This one-pot synthesis is an efficient method for creating a library of diverse propargylamine derivatives. While specific examples detailing the direct propargylation of this compound are not extensively documented in readily available literature, the general principles of N-alkylation can be applied. For instance, the reaction of this compound with propargyl bromide in the presence of a suitable base would yield the corresponding N-propargyl derivative.

The research applications of propargylamine-containing compounds are vast, largely due to the reactivity of the alkyne group. This functional group can participate in various chemical transformations, including click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. This allows for the facile linkage of the this compound core to other molecules of interest, including fluorescent probes, affinity labels, or pharmacophores, to study biological systems. Furthermore, propargylamine derivatives of related phenethylamines have been investigated for their neuroprotective properties. researchgate.net

A notable example of a propargylamine derivative of a related phenethylamine (B48288) is Selegiline (N-methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine). Although structurally different from a direct derivative of this compound, its synthesis and activity provide valuable insights. The synthesis of Selegiline and its analogues often involves the N-alkylation of the corresponding secondary amine with propargyl bromide.

Table 1: General Synthetic Approaches for Propargylamine Derivatives

| Reaction Type | Reactants | Product |

| A³ Coupling | Aldehyde, Amine, Alkyne | Propargylamine |

| N-Alkylation | Secondary Amine, Propargyl Halide | N-Propargyl Amine |

Carbamate and Urea Analogues for Receptor Studies

Carbamate and urea analogues of this compound are of significant interest for receptor binding studies due to the ability of these functional groups to act as hydrogen bond donors and acceptors, potentially enhancing binding affinity and selectivity for various receptors. The synthesis of carbamate derivatives can be achieved through several methods. One common approach involves the reaction of this compound with a chloroformate, such as ethyl chloroformate, in the presence of a base to yield the corresponding ethyl carbamate. Alternatively, reaction with a carbamoyl chloride can also furnish the desired carbamate.

Urea analogues can be synthesized by reacting this compound with an isocyanate. For instance, the reaction with phenyl isocyanate would yield the corresponding N-phenyl-N'-(methyl(2-phenylpropan-2-yl))urea. The synthesis of both carbamates and ureas offers a versatile platform for introducing a wide range of substituents, allowing for a systematic exploration of structure-activity relationships (SAR).

These analogues are valuable tools in receptor studies. The carbamate and urea moieties can mimic peptide bonds and interact with the backbones of protein targets. By systematically varying the substituents on the carbamate or urea nitrogen, researchers can probe the steric and electronic requirements of the receptor's binding pocket. This information is crucial for the design of more potent and selective ligands. Studies on related phenethylamine derivatives have shown that carbamate and urea functionalities can significantly influence their pharmacological properties and receptor interactions. organic-chemistry.orgmdpi.com

Table 2: Synthesis of Carbamate and Urea Analogues

| Functional Group | Synthetic Method | Key Reactants |

| Carbamate | Acylation | This compound, Chloroformate/Carbamoyl Chloride |

| Urea | Addition | This compound, Isocyanate |

Indazole-3-carboxamide and Other Heterocyclic Analogues

The incorporation of heterocyclic scaffolds, such as indazole-3-carboxamide, into the structure of this compound represents a significant modification aimed at exploring novel chemical space and biological activities. The synthesis of indazole-3-carboxamide analogues typically involves the coupling of an activated indazole-3-carboxylic acid with an amine. In this case, this compound could be used as the amine component. The reaction is usually facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Indazole and other heterocyclic moieties are prevalent in many biologically active compounds and can confer a range of pharmacological properties. nih.gov For example, indazole-3-carboxamides have been investigated as potent and selective inhibitors of various enzymes and receptors. nih.govunina.it By attaching the this compound moiety to such a privileged scaffold, it is possible to create hybrid molecules that may exhibit unique and potentially enhanced biological activities.

The design of other heterocyclic analogues can involve various synthetic strategies to replace the phenyl ring of this compound with a different heterocycle or to append a heterocyclic ring to the core structure. These modifications can significantly alter the compound's physicochemical properties, such as solubility and metabolic stability, as well as its pharmacological profile.

Table 3: General Synthesis of Indazole-3-carboxamide Analogues

| Reaction Type | Key Reactants | Coupling Agents |

| Amide Coupling | Indazole-3-carboxylic acid, this compound | EDC, HOBt |

Functional Group Manipulations and Scaffold Hopping

Functional group manipulations and scaffold hopping are key strategies in medicinal chemistry to optimize lead compounds and discover novel chemotypes. For this compound, functional group manipulations could involve a variety of transformations. For example, demethylation of the tertiary amine to a secondary amine would provide a handle for further functionalization, such as acylation or alkylation with different groups to explore SAR. researchgate.net Oxidation of the methyl groups on the propane chain or aromatic hydroxylation of the phenyl ring are other potential modifications that could impact biological activity. These manipulations allow for a fine-tuning of the molecule's properties to improve potency, selectivity, or pharmacokinetic parameters. koreascience.kr

Scaffold hopping, a more drastic approach, involves replacing the core phenethylamine scaffold of this compound with a structurally different but functionally equivalent framework. nih.gov The goal is to identify new chemical series with potentially improved properties, such as enhanced novelty for intellectual property purposes or better drug-like characteristics. For instance, the phenyl ring and the tertiary amine, which are key pharmacophoric features, could be held in a similar spatial arrangement by a different, more rigid or more flexible, core structure. This could involve replacing the acyclic propane linker with a cyclic system or replacing the entire phenethylamine core with a bioisosteric heterocyclic system. researchgate.net Computational methods are often employed to guide the design of new scaffolds that can mimic the key interactions of the original molecule with its biological target. Scaffold hopping from phenethylamine derivatives has been successfully applied in the discovery of novel CNS-active compounds. nih.gov

Table 4: Strategies for Structural Diversification

| Strategy | Description | Potential Outcome |

| Functional Group Manipulation | Modification of existing functional groups (e.g., demethylation, oxidation). | Fine-tuning of potency, selectivity, and pharmacokinetics. |

| Scaffold Hopping | Replacement of the core scaffold with a different chemical framework. | Discovery of novel chemotypes with improved properties. |

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Mechanistic Pathways

The pharmacological and toxicological profile of a phenethylamine (B48288) derivative is intrinsically linked to its metabolic and mechanistic pathways. For Methyl(2-phenylpropan-2-yl)amine, a significant gap exists in understanding how its unique structure—a tertiary amine with a quaternary α-carbon—influences its biological interactions.

Future research should prioritize the elucidation of its metabolic fate. While many phenethylamines are substrates for monoamine oxidase (MAO), the steric hindrance around the amino group in this compound may prevent such interactions. mdpi.com Investigating its metabolism could reveal novel enzymatic pathways or non-enzymatic degradation routes. Studies have shown that other novel psychoactive phenethylamines can induce reactive oxygen species (ROS), a potential mechanism for genotoxicity that warrants investigation for this compound as well. nih.gov

Furthermore, its interaction with neurotransmitter transporters, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), remains unknown. nih.gov Structure-activity relationship (SAR) studies on other phenethylamine derivatives have demonstrated that small structural changes can drastically alter receptor affinity and function. biomolther.orgresearchgate.net Determining how this compound binds to these transporters, or if it interacts with other targets like trace amine-associated receptors (TAARs), is a critical area for future investigation. biomolther.org Conformationally restricted analogues could also be synthesized to probe the bioactive conformation and understand how the side chain interacts with binding sites. mdpi.com

Development of Advanced Synthetic Strategies

The synthesis of α-tertiary amines like this compound presents a considerable challenge in organic chemistry. rsc.org Traditional methods often struggle with the construction of the sterically hindered quaternary carbon center adjacent to the nitrogen atom. nih.gov

Future synthetic research should move beyond classical methods and explore more advanced, efficient, and stereoselective strategies. Key areas for development include:

Transition-Metal Catalysis: Recent breakthroughs in transition-metal-catalyzed reactions offer promising routes. rsc.org Strategies such as the asymmetric C–N cross-coupling of tertiary alkyl electrophiles or the hydroamination of alkenes could provide direct and enantioselective pathways to this and related chiral α-tertiary amines. rsc.orgresearchgate.net Palladium-catalyzed C(sp³)–H activation, using the amine itself as a directing group, is another powerful strategy for functionalizing aliphatic tertiary amines that could be adapted. cam.ac.uk

Photocatalysis: Visible-light-mediated synthesis is an emerging green chemistry approach. A general method for tertiary amine synthesis involves the visible-light-facilitated addition of alkyl radicals to in-situ generated iminium ions. nih.govnih.gov This metal-free, modular transformation could be highly effective for creating complex tertiary amines from abundant feedstocks like aldehydes, secondary amines, and alkyl halides. nih.govnih.gov

Biocatalysis: The use of enzymes, such as transaminases (TAs), presents an environmentally friendly method for producing chiral amines from prochiral ketones. researchgate.net While typically used for primary or secondary amines, engineering novel transaminases or other enzymes capable of handling sterically demanding substrates could pave the way for a biocatalytic route to this compound.

A Chinese patent describes a method for preparing related 2-methyl-1-substituted phenyl-2-propanamine compounds via a Curtius rearrangement, which could potentially be adapted for the synthesis of this specific isomer. google.com

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, potential for enantioselectivity. rsc.org | Development of specific catalysts and ligands for sterically hindered substrates. cam.ac.uk |

| Visible-Light Photocatalysis | Metal-free, mild reaction conditions, high modularity. nih.govnih.gov | Optimization of photocatalysts and reaction conditions for tertiary amine formation. researchgate.net |

| Biocatalysis | High stereoselectivity, green and sustainable process. researchgate.net | Enzyme engineering to enhance substrate scope and catalytic efficiency for tertiary amines. |

Innovations in Analytical Techniques for Complex Biological Matrices

Detecting and quantifying novel compounds like this compound in complex biological matrices such as blood, urine, or tissue is a significant analytical challenge. researchgate.netmdpi.com The low concentrations expected and the presence of numerous interfering substances necessitate the development of highly sensitive and selective methods.

Future innovations should focus on:

Advanced Chromatography-Mass Spectrometry: High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with tandem mass spectrometry (LC-MS/MS or GC-MS/MS) remain the gold standard. researchgate.net Future work should involve developing and validating robust methods specifically for this compound, including the characterization of its unique fragmentation patterns to distinguish it from its isomers. High-resolution mass spectrometry (HRMS) will be crucial for achieving the required specificity and accuracy. azolifesciences.com

Capillary Electrophoresis (CE): CE offers an alternative separation technique with high efficiency and resolution, requiring minimal sample volume. azolifesciences.comdrugdiscoverytoday.com Developing CE-MS methods could provide a powerful, orthogonal approach to HPLC for the analysis of this compound in biological samples. drugdiscoverytoday.com

| Analytical Technique | Key Strengths for Detection | Areas for Innovation |

| LC-MS/MS & GC-MS/MS | High sensitivity, high selectivity, structural confirmation. researchgate.net | Method validation, fragmentation studies, isomer differentiation. |

| High-Resolution MS (HRMS) | High mass accuracy, enhanced specificity in complex matrices. azolifesciences.com | Application to metabolite identification and unknown screening. |

| Capillary Electrophoresis (CE-MS) | High separation efficiency, low sample consumption, orthogonal selectivity to LC. azolifesciences.comdrugdiscoverytoday.com | Development of robust interfaces and methods for routine analysis. |

Application of Integrated Computational and Experimental Approaches

The integration of computational modeling with experimental validation provides a synergistic approach to accelerate research. For this compound, this integrated strategy can offer profound insights and guide experimental design.

Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the interaction of this compound with various biological targets. nih.gov By comparing its computed properties with those of known phenethylamines, researchers can hypothesize its potential pharmacological effects. nih.govbiomolther.org Docking simulations can predict how the molecule fits into the binding sites of proteins like monoamine transporters or receptors, providing a structural basis for its activity. biomolther.orgnih.govresearchgate.net

Understanding Reaction Mechanisms: Computational analysis can be used to model synthetic reaction pathways, helping to optimize conditions and predict the feasibility of new synthetic strategies. cam.ac.uk For example, density functional theory (DFT) calculations can elucidate the transition states and energy barriers in catalytic cycles.

Interpreting Analytical Data: Computational tools can predict mass spectral fragmentation patterns and chromatographic retention times, aiding in the identification of the compound and its metabolites in complex samples.

This combined "in silico" and "in vitro/in vivo" approach allows for a more rational and efficient exploration of the compound's properties, from its synthesis to its biological impact. cam.ac.ukresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl(2-phenylpropan-2-yl)amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of halogenated alkanes with amines or reductive amination of ketones using catalysts like nickel under hydrogen gas. For example, reduction of 2-phenylpropan-2-one with methylamine and hydrogen gas over a nickel catalyst yields the target amine. Reaction temperature (e.g., 60–80°C) and catalyst loading (5–10 wt%) critically affect conversion rates, with excess methylamine improving selectivity . Purification via fractional distillation or recrystallization enhances purity (>95%).

Q. How can spectroscopic and crystallographic methods characterize this compound?

- Methodological Answer :

- NMR : and NMR identify structural features, such as the methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.2–7.5 ppm).

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 177.29 (CHN) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and stereochemistry. For example, hydrogen bonding between amine groups and solvent molecules can stabilize crystal lattices .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis of this compound, and what strategies address them?

- Methodological Answer : Enantioselective synthesis is complicated by the compound’s tertiary amine structure, which lacks chiral centers. Strategies include:

- Chiral Catalysts : Use of chiral palladium catalysts in reductive amination to induce asymmetry.

- Enzymatic Resolution : Transaminases (TAs) selectively convert prochiral ketones to (R)- or (S)-amines with >90% enantiomeric excess (e.g., using ω-TA from Arthrobacter sp.) .

- Kinetic Resolution : Competing reactions with chiral auxiliaries (e.g., (R)-BINOL) to isolate enantiomers.

Q. How do structural modifications of this compound affect its biological activity, and what computational models predict these effects?

- Methodological Answer :

- SAR Studies : Substituting the phenyl group with electron-withdrawing groups (e.g., -NO) reduces hypotensive activity, while alkyl chain elongation enhances receptor binding affinity .

- Computational Models :

- Docking Simulations : AutoDock Vina predicts interactions with G-protein-coupled receptors (GPCRs), such as adrenergic receptors.

- QSAR : Quantitative structure-activity relationship models correlate logP values with bioavailability (e.g., higher logP improves blood-brain barrier penetration) .

Q. How should researchers resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer : Contradictions often stem from assay variability (e.g., cell lines, dosage). Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., HEK-293 for receptor studies) and control for pH/temperature.

- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends (e.g., dose-dependent toxicity thresholds).

- Orthogonal Validation : Confirm receptor binding via SPR (surface plasmon resonance) and functional assays (e.g., cAMP measurement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.